![molecular formula C9H6N2O5 B14163319 1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy-](/img/structure/B14163319.png)
1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy- is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo-pyridine core with carboxylic acid and hydroxy functional groups. It has been studied for its biological activities and potential therapeutic applications.
准备方法
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy- typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under specific conditionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
化学反应分析
1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of carboxylic acid groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions include various substituted and functionalized derivatives of the original compound .
科学研究应用
1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy- has been extensively studied for its applications in:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors involved in disease pathways. The compound may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects. Molecular pathways involved include signal transduction pathways that regulate cell proliferation, apoptosis, and other cellular processes .
相似化合物的比较
1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy- can be compared with other similar compounds such as:
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid: This compound has a similar core structure but differs in the position and number of carboxylic acid groups.
1H-Pyrrolo[2,3-b]pyridine derivatives: These derivatives may have various substitutions on the pyridine ring, leading to different biological activities and applications.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy- lies in its specific functional groups and their positions, which contribute to its distinct chemical and biological properties .
属性
分子式 |
C9H6N2O5 |
|---|---|
分子量 |
222.15 g/mol |
IUPAC 名称 |
4-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C9H6N2O5/c12-3-1-2-10-7-4(3)5(8(13)14)6(11-7)9(15)16/h1-2H,(H,13,14)(H,15,16)(H2,10,11,12) |
InChI 键 |
RKWZRZBCXJZZGU-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC2=C(C1=O)C(=C(N2)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


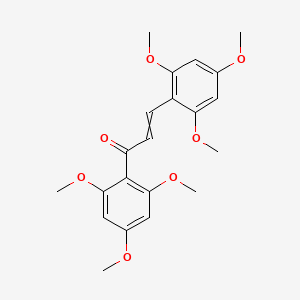
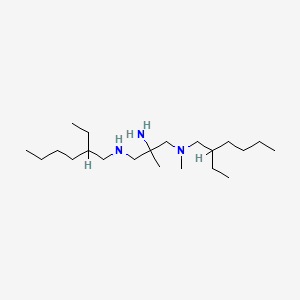
![{4-[(Benzylamino)methyl]-2-iodo-6-methoxyphenoxy}acetonitrile](/img/structure/B14163248.png)

![1-methyl-1H-imidazo[1,2-a]benzimidazol-2(3H)-one](/img/structure/B14163270.png)
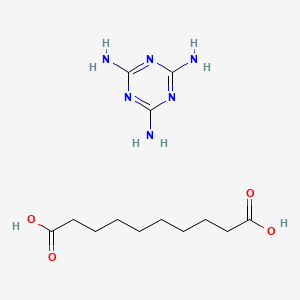
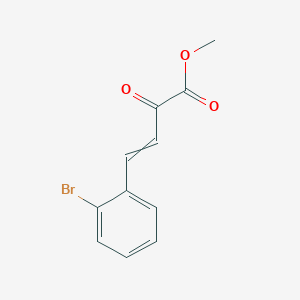
![4-methoxy-N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]benzamide](/img/structure/B14163292.png)
![2,3-Bis[(1H-imidazol-1-yl)methyl]quinoxaline](/img/structure/B14163293.png)

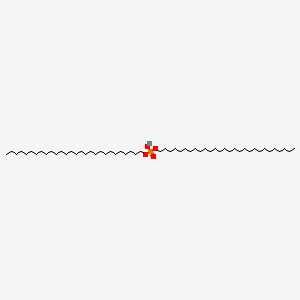
![(4E)-N-(2H-1,3-Benzodioxol-5-yl)-8-methoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-imine](/img/structure/B14163306.png)
![Benzenepentanamide, 4-chloro-gamma-(3-chlorophenyl)-delta-hydroxy-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-alpha-methyl-alpha-2-propen-1-yl-, (alphaS,gammaR,deltaR)-](/img/structure/B14163308.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B14163320.png)
